2-Bromo-D-beta-homophenylalanine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

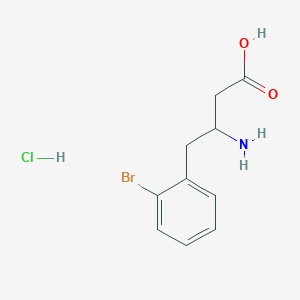

(3S)-3-amino-4-(2-bromophenyl)butanoic acid;hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a bromophenyl group, and a butanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-(2-bromophenyl)butanoic acid;hydrochloride typically involves several steps, including the formation of the butanoic acid backbone, the introduction of the bromophenyl group, and the addition of the amino group. Common synthetic routes may involve:

Formation of the Butanoic Acid Backbone: This can be achieved through various organic synthesis techniques, such as the use of Grignard reagents or other carbon-carbon bond-forming reactions.

Introduction of the Bromophenyl Group: This step often involves electrophilic aromatic substitution reactions, where a bromine atom is introduced to the phenyl ring.

Addition of the Amino Group: This can be done through reductive amination or other amine-forming reactions.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-amino-4-(2-bromophenyl)butanoic acid;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-(2-bromophenyl)butanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the bromophenyl group may yield phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

2-Bromo-D-β-homophenylalanine hydrochloride is widely utilized in the following research areas:

- Neuroscience Research: This compound is used to study neurotransmitter systems, particularly in developing treatments for neurological disorders .

- Pharmaceutical Development: It serves as a building block in synthesizing novel drugs, especially those targeting specific receptors in the brain .

- Protein Engineering: Researchers use it to modify proteins, enhancing their stability and activity, which is crucial in biotechnology applications .

- Biochemical Assays: This chemical is employed in various assays to evaluate enzyme activity and protein interactions, aiding in drug discovery .

- Academic Research: It is frequently used in laboratories for educational purposes, helping students understand amino acid properties and their applications in biochemistry .

Usage as a Building Block

2-Bromo-D-β-homophenylalanine hydrochloride is a versatile amino acid derivative used in peptide synthesis and drug development . Specifically, it can serve as a building block in the synthesis of peptides, especially in developing novel therapeutic agents . The bromine substituent can enhance the biological activity of the resulting peptides . In pharmaceutical research, it is used to create compounds that target specific biological pathways, where the bromine atom can modify the pharmacokinetic properties of drugs, potentially leading to more effective treatments .

L-Type Amino Acid Transporter 1 (LAT1)

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-(2-bromophenyl)butanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

(3S)-3-amino-4-phenylbutanoic acid: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

(3S)-3-amino-4-(2-chlorophenyl)butanoic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

Uniqueness

(3S)-3-amino-4-(2-bromophenyl)butanoic acid;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific research applications where bromine’s properties are advantageous.

Biological Activity

2-Bromo-D-beta-homophenylalanine hydrochloride, a derivative of homophenylalanine, has gained attention in biochemical research due to its unique structural properties and biological activities. This compound is primarily utilized in peptide synthesis, drug development, and various biochemical studies, particularly in the context of neuroscience and cancer research.

- Chemical Formula : C10H12BrN2O2·HCl

- Molecular Weight : 284.57 g/mol

- Solubility : Soluble in DMF and other organic solvents.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Peptide Synthesis

- This compound serves as a valuable building block for synthesizing peptides, particularly those designed to enhance biological activity through the incorporation of bromine. The bromine atom can modify the pharmacokinetic properties of peptides, potentially leading to more effective therapeutic agents .

2. Drug Development

- In pharmaceutical research, 2-Bromo-D-beta-homophenylalanine is used to create compounds targeting specific biological pathways. Its ability to mimic natural amino acids makes it a useful tool for developing prodrugs that can be transported across the blood-brain barrier (BBB) via L-type amino acid transporters (LAT1) .

3. Neuroscience Studies

- The compound is applied in studies related to neurotransmitter function and receptor binding. Research indicates that it may play a role in modulating neurotransmitter release and receptor activity, contributing to our understanding of neurological processes .

4. Cancer Research

- LAT1 has been identified as a critical transporter for essential amino acids in cancer cells. Compounds like 2-Bromo-D-beta-homophenylalanine may inhibit LAT1, thereby reducing cancer cell growth both in vitro and in vivo . This highlights its potential as a therapeutic agent in oncology.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Peptide Synthesis : Studies have shown that the incorporation of 2-Bromo-D-beta-homophenylalanine into peptide sequences can significantly alter their stability and activity profiles. For example, peptides containing this compound demonstrated enhanced binding affinity to target receptors compared to their natural counterparts .

- LAT1 Inhibition : Research indicates that this compound can effectively inhibit the uptake of essential amino acids by cancer cells through LAT1, leading to reduced proliferation rates in various tumor models . This inhibition was quantified using cell assays measuring the efflux of radiolabeled substrates.

- Neurotransmitter Modulation : In vitro studies have illustrated that this compound influences neurotransmitter release dynamics, suggesting its potential role in treating neurological disorders where neurotransmitter dysregulation is a factor .

Properties

Molecular Formula |

C10H13BrClNO2 |

|---|---|

Molecular Weight |

294.57 g/mol |

IUPAC Name |

3-amino-4-(2-bromophenyl)butanoic acid;hydrochloride |

InChI |

InChI=1S/C10H12BrNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H |

InChI Key |

CKWDUSDZVLBMMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)Br.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.